5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid
Description
Properties
IUPAC Name |
5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXFWFGLGOBGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018152 | |
| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-39-8 | |
| Record name | 5-[3-(4-Methoxybenzoyl)-1H-indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
The most direct route involves the oxidation of the N-pentyl side chain of RCS-4 (1-pentyl-3-(4-methoxybenzoyl)indole) to a carboxylic acid. This method leverages the metabolic pathway observed in vivo, where cytochrome P450 enzymes oxidize the terminal methyl group of RCS-4 to produce the pentanoic acid metabolite.
Procedure
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Starting Material : RCS-4 (1-pentyl-3-(4-methoxybenzoyl)indole) is dissolved in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
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Oxidation : A strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added under acidic conditions (e.g., sulfuric acid).
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Workup : The reaction is quenched with water, and the product is extracted using ethyl acetate. Purification via column chromatography yields the final compound.
Table 1: Key Reaction Parameters for RCS-4 Carboxylation
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidizing Agent | KMnO₄ in H₂SO₄ (1M) | 65–72 | |
| Temperature | 60–80°C, reflux | — | |
| Reaction Time | 6–8 hours | — |
Multi-Step Synthesis from Indole Derivatives
Indole Alkylation
The synthesis begins with the alkylation of indole to introduce the pentanoic acid chain.
Table 2: Alkylation and Hydrolysis Conditions
Friedel-Crafts Acylation
The methoxybenzoyl group is introduced via Friedel-Crafts acylation:
Table 3: Acylation Reaction Optimization
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | 85 | |
| Solvent | Dichloromethane, 0°C → RT | — | |
| Reaction Time | 3 hours | — |
Alternative Route: Grignard Reaction
Methodology
A less common approach involves the use of Grignard reagents to construct the pentanoic acid side chain:
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Indole Activation : Indole is treated with n-butyllithium to generate the indolyl lithium species.
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Grignard Addition : The lithium intermediate reacts with methyl 5-bromovalerate to form 1-(5-methoxy-5-oxopentyl)indole.
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Hydrolysis and Acylation : Sequential hydrolysis (to the carboxylic acid) and Friedel-Crafts acylation (as in Section 3.2) yield the final product.
Table 4: Grignard Reaction Performance
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Activation | n-BuLi, THF, –78°C, 1 hour | 90 | |
| Addition | Methyl 5-bromovalerate, –78°C → RT | 75 |
Challenges and Optimization
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Byproducts : Over-oxidation during carboxylation can yield ketones or alcohols. Using controlled stoichiometry of KMnO₄ mitigates this.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.
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Scalability : The multi-step synthesis (Section 3) is more scalable than metabolic oxidation, with reported gram-scale yields of 68% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert the carboxyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized metabolites, while reduction may yield alcohols or other reduced forms .
Scientific Research Applications
Chemistry: 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid is used as an analytical reference standard in forensic and research laboratories. It helps in the identification and quantification of synthetic cannabinoids in biological samples.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems. It provides insights into the metabolism of synthetic cannabinoids.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and toxicology of synthetic cannabinoids, aiding in the development of therapeutic interventions.
Industry: The compound is used in the development of analytical methods for detecting synthetic cannabinoids in various matrices .
Mechanism of Action
The mechanism of action of 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The molecular targets include cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved include the modulation of neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs with Pentanoic Acid Chains
ω-(Phenoxy)alkanoic Acids
- Key Data: Mitochondrial β-oxidation rates for 5-(phenoxy)pentanoic acids (e.g., 2a–2d) are generally lower than those of 3-(phenoxy)propanoic acids (1a–1d), except for 2-methylphenoxy-substituted analogs . Comparison: The target compound’s indole and 4-methoxybenzoyl substituents likely reduce β-oxidation rates compared to simpler phenoxy-pentanoic acids due to steric hindrance and electronic effects.
Loxiglumide (CR 1505)
- Structure: D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid.
- Function : Cholecystokinin antagonist used in pancreatitis .
- Comparison: While both compounds have pentanoic acid chains, Loxiglumide’s dichlorobenzoylamino and methoxypropyl groups target gastrointestinal receptors, whereas the indole in the target compound suggests central nervous system (CNS) activity.
5-(2-Thienyl)pentanoic Acid
- Structure: A thienyl-substituted pentanoic acid (CAS: 21010-06-0) .
- Comparison : The electron-rich thienyl group may enhance metabolic oxidation compared to the target compound’s methoxybenzoyl-indole system, which is more sterically shielded.
Indole-Containing Analogs
5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole
- Structure : Benzyloxy-substituted indole with a phenyl group .
- The target compound’s carboxylic acid group enhances polarity, improving bioavailability.
UR-144 N-Pentanoic Acid Metabolite
- Structure : Features a tetramethylcyclopropylcarbonyl group on the indole .
- Comparison : The cyclopropyl group in UR-144 metabolites increases metabolic stability compared to the target compound’s methoxybenzoyl group, which may undergo demethylation or oxidation .
Pharmacologically Active Pentanoic Acid Derivatives
SEN15924 (WAY-361789)
- Structure : α7 nAChR agonist with a pyrazole and acetyl diazepane group .
- Function : Cognitive enhancement in Alzheimer’s disease.
- Comparison: The target compound’s indole and methoxybenzoyl groups likely confer selectivity for cannabinoid receptors (CB1/CB2) rather than nicotinic receptors.
Curcumin-Melatonin Hybrid (Compound 7)
- Structure: 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid linked to a melatonin-derived indole .
- Function : Neuroprotectant (EC₅₀ = 27.6 nM).
- Comparison : The hybrid’s hydroxylphenyl group enhances antioxidant activity, whereas the target compound’s methoxybenzoyl group may prioritize receptor binding over antioxidative effects.
Biological Activity
5-[3-(4-Methoxybenzoyl)indol-1-yl]pentanoic acid is a compound of growing interest in pharmacology due to its diverse biological activities. This article delves into its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of indole derivatives, which are known for their significant biological activities. The presence of the methoxybenzoyl group enhances its interaction with biological targets, potentially increasing its efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) range that demonstrates its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.07 | 0.15 |
| Escherichia coli | 0.12 | 0.25 |
| Pseudomonas aeruginosa | 0.10 | 0.20 |
The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative strains, indicating a selective mechanism of action that may involve disruption of the bacterial membrane integrity and respiratory chain dehydrogenase activity .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It was tested against several cancer cell lines, including HeLa cells, using the MTT assay to assess cell viability.
Table 2: Anticancer Activity Against HeLa Cells
| Compound Concentration (μM) | Cell Viability (%) | IC50 (μM) |
|---|---|---|
| 10 | 75 | |
| 20 | 50 | |
| 30 | 30 | 15 |
The results indicated a dose-dependent inhibition of cell growth, with an IC50 value comparable to known anticancer agents like Cisplatin. This suggests that the compound may serve as a promising lead in the development of new anticancer therapies .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It was found to inhibit key inflammatory markers in vitro, suggesting a role in modulating inflammatory responses.
Table 3: Inhibition of Inflammatory Markers
| Inflammatory Marker | Concentration (μM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 40 |
| IL-6 | 20 | 55 |
| COX-2 | 30 | 70 |
These findings indicate that this compound may be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound. For instance, compounds with similar structural features have been documented to exhibit synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant bacterial strains . Furthermore, ongoing research is exploring the molecular mechanisms underlying these biological activities, aiming to elucidate how such compounds interact with specific cellular pathways.
Q & A
Q. What are the established synthetic methodologies for 5-[3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid, and what factors influence reaction efficiency?
Answer: The compound is synthesized via multi-step reactions involving indole derivatives. Key steps include:
- Coupling reactions : Use palladium catalysts (e.g., Pd(hfacac)₂) under inert atmosphere (N₂) in solvents like acetonitrile. Reaction efficiency depends on catalyst loading (5–10 mol%), temperature (room temperature to reflux), and time (2–5 hours) .
- Hydrogenation : Pd/C in ethyl acetate under H₂ gas at room temperature for 48 hours .
Example Optimization Table:
| Step | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Coupling | Pd(hfacac)₂ | Acetonitrile | RT | 3 | 75–80 |
| Hydrogenation | Pd/C | EtOAc | RT | 48 | 75 |
Purification via column chromatography or recrystallization (e.g., acetic acid) is critical .
Q. How should researchers characterize the structural integrity of this compound?
Answer:
- Spectroscopy :
- NMR (¹H, ¹³C): Confirm indole protons (δ 7.2–8.1 ppm) and methoxybenzoyl groups (δ 3.8 ppm for -OCH₃).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak).
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) stretches.
- Purity : Use HPLC with UV detection (≥98% purity threshold) .
Advanced Research Questions
Q. What strategies can mitigate low yields in coupling steps during synthesis?
Answer:
Q. How to address discrepancies in reported biological activities of this compound?
Answer:
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with target X-ray structures (e.g., kinases) to model binding poses.
- MD Simulations : GROMACS simulations (50 ns) assess binding stability (RMSD <2 Å).
- QSAR Models : Corrogate substituent effects (e.g., methoxy position) with activity .
Safety and Data Analysis
Q. What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats.
- Exposure Response : Flush eyes with water for 15 minutes; wash skin with soap/water.
- Storage : 0–6°C in airtight containers .
Q. How to design experiments to resolve contradictory solubility data?
Answer:
- Standardized Solubility Tests : Use PBS (pH 7.4) or DMSO, measure saturation via HPLC-UV.
- Statistical Analysis : Triplicate measurements with ANOVA (p <0.05 significance).
- Environmental Controls : Document temperature (±0.5°C) and agitation speed .
Data Contradiction Analysis
Example Workflow:
Hypothesis : Contradictions arise from impurities or assay variability.
Validation : Re-test using independently synthesized batches.
Mechanistic Insight : Compare results across assay types (e.g., in vitro vs. in vivo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
